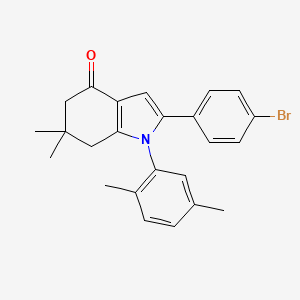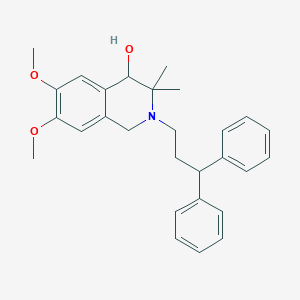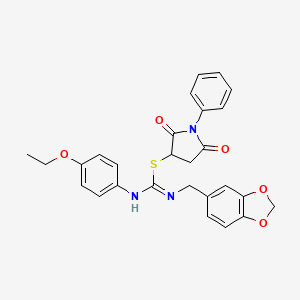![molecular formula C18H19ClN2O3S B11530544 3-[(4-chlorophenyl)sulfanyl]-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]propanehydrazide](/img/structure/B11530544.png)
3-[(4-chlorophenyl)sulfanyl]-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]propanehydrazide is a complex organic compound characterized by the presence of a chlorophenyl group, a sulfanyl linkage, and a dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]propanehydrazide typically involves a multi-step process. One common method starts with the preparation of 3-[(4-chlorophenyl)sulfanyl]propanoic acid . This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The final step involves the condensation of the hydrazide with 2,5-dimethoxybenzaldehyde under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]propanehydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide .
- **3-[(4-chlorophenyl)sulfanyl]propanoic acid .
Uniqueness
3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]propanehydrazide is unique due to its specific structural features, such as the combination of a chlorophenyl group, a sulfanyl linkage, and a dimethoxyphenyl moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H19ClN2O3S |
|---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C18H19ClN2O3S/c1-23-15-5-8-17(24-2)13(11-15)12-20-21-18(22)9-10-25-16-6-3-14(19)4-7-16/h3-8,11-12H,9-10H2,1-2H3,(H,21,22)/b20-12+ |
InChI Key |
KPNAOIDXMOVWAQ-UDWIEESQSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CCSC2=CC=C(C=C2)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)CCSC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B11530462.png)
![N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(Z)-(4-iodophenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide](/img/structure/B11530469.png)

![(4Z)-5-methyl-4-[4-(morpholin-4-yl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11530484.png)
![(2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]-2-cyano-N,N-dipropylethanimidamide](/img/structure/B11530487.png)

![5-(4-chlorophenyl)-6-(4-methoxyphenyl)-7-phenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11530505.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11530513.png)
![4-(4-chlorophenyl)-2-[(2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]-1,3-thiazole](/img/structure/B11530516.png)
![2-bromo-N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11530517.png)

![N-(4-iodophenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11530528.png)
![N-(4-Chlorophenyl)-N-({N'-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11530539.png)
![4-{[(E)-(3-nitrophenyl)methylidene]amino}-N-(2-pyridinyl)benzenesulfonamide](/img/structure/B11530554.png)
